

# Technical Guide: (6-Bromohexyl)boronic Acid in Modular Synthesis

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## Compound of Interest

Compound Name: (6-Bromohexyl)boronic acid

CAS No.: 148562-12-3

Cat. No.: B584497

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## Executive Summary

**(6-Bromohexyl)boronic acid** (CAS: 148562-12-3) represents a critical class of bifunctional alkyl linkers used extensively in medicinal chemistry and chemical biology. Unlike simple aryl boronic acids, this molecule offers a flexible C6 aliphatic chain terminated by two orthogonal reactive handles: an electrophilic alkyl bromide and a nucleophilic (latent) boronic acid.

Its primary utility lies in the construction of PROTACs (Proteolysis Targeting Chimeras), where the hexyl chain provides the requisite spatial separation and cell permeability to bridge E3 ligases with target proteins. However, its aliphatic nature introduces specific stability challenges—namely, rapid dehydration to boroxines and susceptibility to protodeboronation—that require precise handling protocols to ensure stoichiometric accuracy.

## Physicochemical Profile

The following data constitutes the baseline identity of the compound. Researchers must note that the "Effective Molecular Weight" often deviates from the theoretical value due to the boroxine equilibrium (detailed in Section 4).

Property	Specification
IUPAC Name	(6-Bromohexyl)boronic acid
CAS Number	148562-12-3
Molecular Formula	C <sub>6</sub> H <sub>14</sub> BBrO <sub>2</sub>
Molecular Weight	208.89 g/mol (Theoretical Monomer)
Appearance	White to off-white solid
Melting Point	78–83 °C
Solubility	Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Storage	2–8 °C under inert atmosphere (Argon/Nitrogen)

## The Boroxine Equilibrium: A Critical Stoichiometric Variable

A common error in the use of **(6-Bromohexyl)boronic acid** is assuming the material is 100% monomeric acid. Under standard storage conditions, alkyl boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines.

If you weigh the solid assuming a MW of 208.89 g/mol, but the sample is 50% boroxine (MW ~572.5 g/mol), your reaction stoichiometry will be incorrect. This equilibrium is reversible but thermodynamically driven by the removal of water.

### Visualization: The Dehydration Cycle



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Figure 1: The reversible dehydration of **(6-Bromohexyl)boronic acid**. In dry solvents or under vacuum, the equilibrium shifts right (Trimer), altering the effective mass.

## Strategic Applications & Mechanism

### PROTAC Linker Design

The C6 chain is a "Goldilocks" length for many degraders. It is long enough to prevent steric clash between the E3 ligase (e.g., Cereblon) and the Target Protein, but hydrophobic enough to maintain membrane permeability.

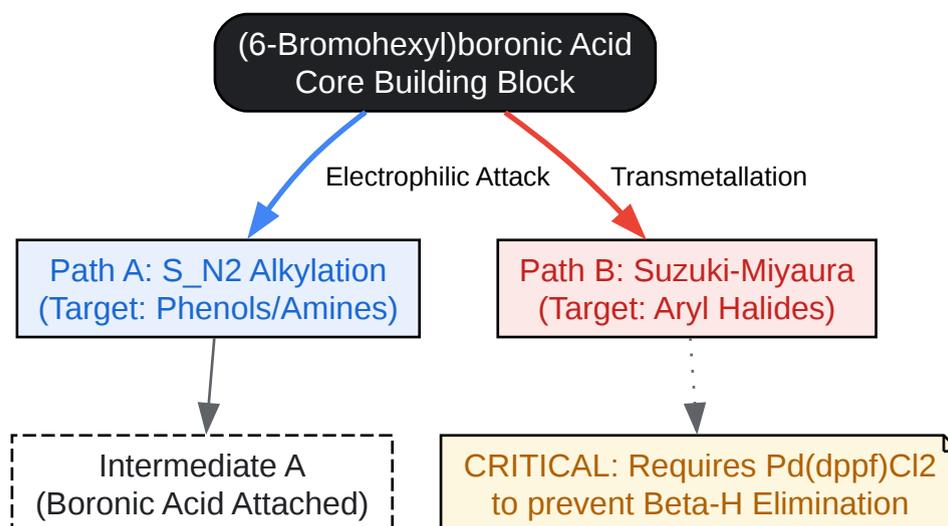
- Mechanism: The bromide end undergoes SN2 substitution with a phenol or amine on the ligand. The boronic acid end is then used for Suzuki coupling or converted to a trifluoroborate for late-stage functionalization.

### Suzuki-Miyaura Coupling Challenges

Coupling primary alkyl boronic acids is significantly more difficult than aryl coupling due to Beta-Hydride Elimination.

- Problem: After transmetalation, the alkyl-palladium species possesses  $\beta$ -hydrogens. Rapid elimination generates an alkene (1-hexene derivative) and kills the catalytic cycle.
- Solution: Use electron-rich, bulky ligands (e.g., Pd(dppf)Cl<sub>2</sub>, Pd(P(t-Bu)<sub>3</sub>)<sub>2</sub>) which accelerate reductive elimination over  $\beta$ -hydride elimination.

## Visualization: Bifunctional Synthetic Workflow



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Figure 2: Divergent synthetic pathways. Path A is the preferred first step to avoid metal-catalyzed side reactions on the alkyl chain.

## Experimental Protocol: O-Alkylation of Phenols

Context: This is the standard procedure for attaching the linker to a drug scaffold (e.g., a phenol-containing warfarin analog or steroid) to create a PROTAC precursor.

Safety: Work in a fume hood. Alkyl bromides are potential alkylating agents (carcinogens).

### Materials

- (6-Bromohexyl)boronic acid (1.2 equiv)
- Target Phenol (1.0 equiv)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.0 equiv, anhydrous)
- Potassium Iodide (KI, 0.1 equiv, catalytic - Finkelstein condition)
- DMF (Dimethylformamide, anhydrous)
- EtOAc/Hexanes for workup

## Step-by-Step Methodology

- Activation: In a flame-dried round-bottom flask, dissolve the Target Phenol (1.0 eq) in anhydrous DMF (0.1 M concentration).
- Deprotonation: Add  $K_2CO_3$  (3.0 eq). Stir at room temperature for 15 minutes. The solution may change color as the phenoxide forms.
- Linker Addition: Add **(6-Bromohexyl)boronic acid** (1.2 eq) and catalytic KI (0.1 eq).
  - Scientist's Note: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly increasing the reaction rate for the C6 chain.
- Reaction: Heat the mixture to 60 °C under an inert atmosphere ( $N_2$ ).
  - Monitoring: Check by TLC or LC-MS after 4 hours. Look for the disappearance of the phenol starting material.
- Quench & Workup:
  - Cool to room temperature.<sup>[1]</sup>
  - Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.
  - Dry over  $Na_2SO_4$  and concentrate.
- Purification: Flash column chromatography.
  - Note: Boronic acids can streak on silica. If streaking occurs, add 1% acetic acid to the eluent or convert to the pinacol ester immediately.

## Analytical QC & Troubleshooting

- NMR ( $^1H$ ):
  - Look for the triplet at ~3.4 ppm ( $CH_2-Br$ ) shifting to ~3.9 ppm ( $CH_2-O-Ar$ ) upon successful alkylation.
  - The  $CH_2$  adjacent to Boron appears as a triplet at ~0.8 ppm.

- Mass Spectrometry:
  - Boron has two isotopes:  $^{10}\text{B}$  (20%) and  $^{11}\text{B}$  (80%). Expect a distinct isotopic pattern.
  - In ESI-MS, you may observe the boroxine mass  $[\text{3M} - 3\text{H}_2\text{O} + \text{H}]^+$  rather than the monomer mass.

## References

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